![molecular formula C15H23N3O5 B7538058 Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is commonly referred to as TBOA and is known for its ability to inhibit the uptake of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of glutamate uptake, which makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
TBOA inhibits the uptake of glutamate by binding to the glutamate transporters located on the cell membrane. This results in an increase in the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has been shown to be a non-competitive inhibitor of glutamate uptake, which means that it binds to a site on the transporter that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, TBOA has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate uptake inhibitor. This makes it a useful tool for studying the role of glutamate in various physiological processes. However, one of the limitations of using TBOA is its non-specificity, as it can also inhibit the uptake of other neurotransmitters such as GABA and glycine. Additionally, TBOA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on TBOA. One area of interest is the development of more specific glutamate uptake inhibitors that do not inhibit the uptake of other neurotransmitters. Another area of interest is the development of TBOA derivatives that have improved potency and selectivity. Additionally, TBOA has been shown to have potential applications in the treatment of cancer and inflammatory diseases, and further research is needed to explore these potential therapeutic uses.
Synthesemethoden
The synthesis of TBOA involves the reaction of tert-butyl 4-(bromomethyl)piperazine-1-carboxylate with 5-methyl-1,2-oxazole-3-carboxylic acid followed by the deprotection of the tert-butyl group using trifluoroacetic acid. The resulting product is a white crystalline powder that is soluble in dimethyl sulfoxide and other organic solvents.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-11-9-12(16-23-11)21-10-13(19)17-5-7-18(8-6-17)14(20)22-15(2,3)4/h9H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJRRIZCXJHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.